molecular formula C9H11ClN2O2 B11888663 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea

1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea

Cat. No.: B11888663
M. Wt: 214.65 g/mol
InChI Key: ITLGSFMBXPNVRC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a hydroxyethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea can be synthesized through the reaction of 2-chloroaniline with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the nucleophilic attack of the amine group on the carbonyl carbon of the ethylene carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(2-chlorophenyl)-3-(2-oxoethyl)urea.

    Reduction: Formation of 1-(2-chlorophenyl)-3-(2-aminoethyl)urea.

    Substitution: Formation of derivatives with various substituents on the phenyl ring.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or improved mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, while the chlorophenyl group can engage in hydrophobic interactions.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2-aminoethyl)urea
  • 1-(2-Chlorophenyl)-3-(2-oxoethyl)urea
  • 1-(2-Chlorophenyl)-3-(2-methoxyethyl)urea

Comparison: 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea is unique due to the presence of the hydroxyethyl group, which can participate in hydrogen bonding and enhance the compound’s solubility in water. This distinguishes it from similar compounds that may have different substituents, affecting their chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(2-hydroxyethyl)urea

InChI

InChI=1S/C9H11ClN2O2/c10-7-3-1-2-4-8(7)12-9(14)11-5-6-13/h1-4,13H,5-6H2,(H2,11,12,14)

InChI Key

ITLGSFMBXPNVRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCO)Cl

Origin of Product

United States

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